n-Ethyl-2-hydroxybenzamide
Overview
Description
N-Ethyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Studies
Research by Majewska et al. (2009) investigated the hydrogen bonding in 2-hydroxy-N,N-diethylbenzamide. They conducted a comparative study of intramolecular and intermolecular hydrogen bonding, revealing insights into how the compound interacts with different solvents. Their findings are significant for understanding the physical and chemical properties of n-Ethyl-2-hydroxybenzamide in various environments (Majewska et al., 2009).
Synthesis of Novel Compounds
Ienascu et al. (2009) synthesized new derivatives of 2-hydroxybenzamide, aiming to create biologically active compounds. Their research contributes to the broader application of this compound in the development of new chemical entities with potential biological activities (Ienascu et al., 2009).
Antimicrobial Activity
Mahesh et al. (2015) synthesized 2-amino-N-hydroxybenzamide derivatives and evaluated their antimicrobial properties. This research highlights the potential of this compound derivatives as antibacterial and antifungal agents (Mahesh et al., 2015).
Study of Molecular Structure
Aarset et al. (2013) studied the molecular structures of 2-hydroxybenzamide and its derivatives using electron diffraction. Their work provides valuable insights into the structural aspects of this compound, which is crucial for understanding its chemical behavior (Aarset et al., 2013).
Bioactivity Evaluation
Structure-activity relationship studies, as conducted by Tang et al. (2017), are pivotal in identifying the therapeutic potential of this compound derivatives. These studies contribute to the development of new drugs by understanding how structural variations in this compound influence its biological activity (Tang et al., 2017).
Mechanism of Action
Target of Action
n-Ethyl-2-hydroxybenzamide primarily targets the group 1 metabotropic glutamate receptors . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors . This means that it enhances the receptor’s response to its natural ligand, glutamate, by binding to a site on the receptor that is distinct from the glutamate binding site . This interaction results in an amplification of the receptor’s response to glutamate, leading to increased neuronal excitability .
Biochemical Pathways
The action of this compound on metabotropic glutamate receptors affects several downstream biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, key second messengers involved in intracellular signaling .
Pharmacokinetics
Its molecular weight of 165189 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal excitability and changes in intracellular signaling due to its modulation of metabotropic glutamate receptors . This can lead to alterations in synaptic plasticity, which is crucial for learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence its metabolism and excretion .
Properties
IUPAC Name |
N-ethyl-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDKXFCUGVGVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196727 | |
Record name | Salicylethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-42-1 | |
Record name | N-Ethyl-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4611-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-2-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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